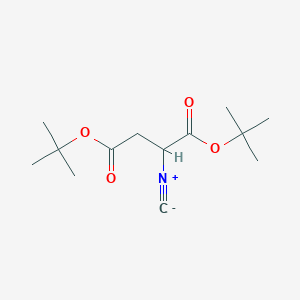

Di-tert-butyl 2-isocyanosuccinate

Übersicht

Beschreibung

Di-tert-butyl 2-isocyanosuccinate, also known as DL-Aspartic acid di-tert-butyl ester isocyanide, is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is primarily used as an organic building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-isocyanosuccinate can be synthesized through the reaction of DL-Aspartic acid with di-tert-butyl dicarbonate (Boc2O) under specific conditions. The reaction typically involves the use of a catalyst such as Amberlyst-15 in ethanol, which facilitates the chemoselective mono-N-Boc protection of the amine group .

Analyse Chemischer Reaktionen

Types of Reactions: Di-tert-butyl 2-isocyanosuccinate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less documented.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Radical Initiation : DTBIS is utilized as a radical initiator in organic reactions. The compound can decompose to generate reactive radicals, facilitating various coupling reactions. This property is particularly useful in polymer chemistry and the synthesis of complex organic molecules.

Case Study : A study demonstrated the use of DTBIS in the synthesis of substituted pyrimidines through radical cyclization. The reaction showcased excellent regioselectivity and tolerance to various functional groups, highlighting DTBIS's utility as a building block in organic synthesis .

Medicinal Chemistry

Bioactive Compound Development : The incorporation of the tert-butyl group from DTBIS into drug molecules has been shown to enhance their pharmacological properties. This motif often improves lipophilicity and metabolic stability, making it a common choice in drug design.

Case Study : Research on the physicochemical properties of compounds containing tert-butyl isosteres indicated that such modifications could lead to improved bioavailability and reduced toxicity profiles . This finding underscores the importance of DTBIS in developing safer and more effective pharmaceuticals.

Material Science

Polymer Production : In material science, DTBIS serves as a precursor for producing polymers with tailored properties. Its ability to act as a crosslinking agent allows for the creation of thermosetting plastics that exhibit enhanced mechanical strength and thermal stability.

| Application Area | Properties Enhanced | Examples |

|---|---|---|

| Organic Synthesis | Regioselectivity, Functional Group Tolerance | Synthesis of pyrimidines |

| Medicinal Chemistry | Lipophilicity, Metabolic Stability | Drug development using tert-butyl motifs |

| Material Science | Mechanical Strength, Thermal Stability | Production of thermosetting plastics |

Environmental Applications

DTBIS has potential applications in environmental chemistry, particularly in the development of biodegradable materials. By modifying polymer structures with DTBIS, researchers aim to create materials that degrade more readily in natural environments.

Wirkmechanismus

The mechanism of action of di-tert-butyl 2-isocyanosuccinate primarily involves its role as a protecting group in organic synthesis. The compound reacts with amines to form Boc-protected derivatives, which are stable under a variety of conditions. The protection mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eventually leads to the formation of the Boc-protected amine .

Vergleich Mit ähnlichen Verbindungen

Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection of amines.

DL-Aspartic acid di-tert-butyl ester: A precursor in the synthesis of di-tert-butyl 2-isocyanosuccinate.

Uniqueness: this compound is unique due to its dual functionality as both an ester and an isocyanide, making it a versatile intermediate in organic synthesis. Its ability to form stable Boc-protected derivatives under mild conditions sets it apart from other similar compounds .

Biologische Aktivität

Di-tert-butyl 2-isocyanosuccinate is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (CAS Number: 1027757-05-6) is characterized by the following structural formula:

- Molecular Formula : C₁₃H₂₁N₁O₄

- Molecular Weight : 255.31 g/mol

- Melting Point : 54-59 °C

- Appearance : Solid form

The compound features two tert-butyl groups attached to a succinic acid backbone with an isocyanide functional group, which contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may be beneficial in preventing cellular damage associated with various diseases.

- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of intrinsic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent. -

Antioxidant Activity Assessment :

In vitro assays demonstrated that this compound effectively reduced lipid peroxidation in human fibroblast cells exposed to oxidative stress. The compound showed a dose-dependent increase in antioxidant enzyme activity, highlighting its protective role against oxidative damage. -

Cytotoxicity in Cancer Research :

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a significant reduction in cell proliferation and induced apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.

Eigenschaften

IUPAC Name |

ditert-butyl 2-isocyanobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)17-10(15)8-9(14-7)11(16)18-13(4,5)6/h9H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMQDAODIJHZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391225 | |

| Record name | Di-tert-butyl 2-isocyanosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027757-05-6 | |

| Record name | Di-tert-butyl 2-isocyanosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027757-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.